H-Leu-ala-NH2 hcl

Enzyme Kinetics Aminopeptidase Substrate Specificity

H-Leu-Ala-NH2 HCl (CAS 87831-94-5) is a precisely defined synthetic dipeptide amide optimized for aminopeptidase characterization and peptide chemistry. Its unique Leu-Ala sequence, C-terminal amide, and hydrochloride counterion deliver a distinct kinetic profile—high affinity (low Km) with slow turnover (low kcat)—making it irreplaceable for discriminating enzyme isoforms and studying substrate binding versus catalytic mechanisms. Proven utility as a selective agent for isolating peptidase-deficient microbial mutants and as an amine building block in SPPS. The HCl salt form ensures superior solubility and stability in aqueous reaction media, guaranteeing assay reproducibility.

Molecular Formula C9H20ClN3O2
Molecular Weight 237.73 g/mol
Cat. No. B12341252
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-Leu-ala-NH2 hcl
Molecular FormulaC9H20ClN3O2
Molecular Weight237.73 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(C)C(=O)N)N.Cl
InChIInChI=1S/C9H19N3O2.ClH/c1-5(2)4-7(10)9(14)12-6(3)8(11)13;/h5-7H,4,10H2,1-3H3,(H2,11,13)(H,12,14);1H/t6-,7-;/m0./s1
InChIKeySHJVFENXHVZEFW-LEUCUCNGSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

H-Leu-Ala-NH2 HCl: Chemical Identity and Procurement Baseline for Research Applications


H-Leu-Ala-NH2 HCl (L-Leucyl-L-Alaninamide Hydrochloride) is a synthetic dipeptide amide with the CAS number 87831-94-5 and molecular formula C9H20ClN3O2 [1]. It consists of L-leucine and L-alanine residues linked by a peptide bond, with a C-terminal amide and an N-terminal amine presented as a hydrochloride salt [2]. This compound is not a naturally occurring metabolite but is utilized as a defined chemical tool in biochemical research, particularly in studies of proteolytic enzymes and peptide chemistry .

Why Generic Substitution of H-Leu-Ala-NH2 HCl with Other Leu-Ala Derivatives Can Compromise Experimental Integrity


The scientific utility of H-Leu-Ala-NH2 HCl is precisely defined by its unique combination of structural features: a dipeptide sequence, a C-terminal amide group, and a hydrochloride counterion. Each of these features independently and synergistically dictates its physicochemical and biological behavior. For example, substituting the amide with a free carboxyl group (as in Leu-Ala-OH) drastically alters its ionic character and thus its solubility and interaction with biological targets . Conversely, substituting the dipeptide with a single amino acid amide (e.g., H-Leu-NH2 HCl) fundamentally changes its enzyme recognition profile, as demonstrated by orders-of-magnitude differences in affinity (Km) and turnover (kcat) with common aminopeptidases [1]. Even the omission of the hydrochloride salt can impact solubility and stability, affecting assay reproducibility. The quantitative evidence below underscores why this specific compound is not interchangeable with its closest analogs.

Quantitative Differentiation of H-Leu-Ala-NH2 HCl: A Comparative Evidence Guide for Scientific Selection


Enzyme Affinity (Km): The Leu-Ala Dipeptide Exhibits 5-Fold Higher Affinity for Aeromonas Aminopeptidase than the Single Amino Acid Amide

The dipeptide core of H-Leu-Ala-NH2 HCl (represented by the substrate Leu-Ala) demonstrates a 5.1-fold higher binding affinity for Aeromonas aminopeptidase compared to the single amino acid amide L-leucinamide (H-Leu-NH2). This is reflected in a significantly lower Michaelis constant (Km) [1].

Enzyme Kinetics Aminopeptidase Substrate Specificity

Catalytic Turnover (kcat): Despite Higher Affinity, Leu-Ala is Turned Over 14.7-Fold Slower than L-leucinamide by the Same Aminopeptidase

While the dipeptide Leu-Ala binds more tightly to Aeromonas aminopeptidase, its catalytic turnover (kcat) is 14.7-fold slower than that of L-leucinamide. This illustrates a clear kinetic trade-off: the enzyme processes the dipeptide amide core much less efficiently than the simpler amide [1].

Enzyme Kinetics Turnover Number Aminopeptidase

Moderate Affinity for a Bacterial Dipeptidase: Leu-Ala Km Falls Between High and Low Affinity Substrate Groups

In a study of a dipeptidase from Streptococcus cremoris, the Km for Leu-Ala was reported in the range of 4.0-6.6 mM. This places it in an intermediate affinity group between dipeptides with aromatic amino acids (Km 1.0-2.4 mM, e.g., Leu-Phe) and those with charged N-termini (Km 10-20 mM, e.g., His-Ala) [1].

Dipeptidase Substrate Profiling Bacterial Enzyme

Critical Role in Peptidase Mutant Selection: H-Leu-Ala-NH2 Serves as a Selective Leucine Source in Salmonella

In a genetic study with Salmonella typhimurium, L-leucyl-L-alaninamide (H-Leu-Ala-NH2) was used as the sole leucine source to select for peptidase-deficient mutants (pepN⁻ pepA⁻). The inability of these mutants to utilize the dipeptide amide as a leucine source confirms that its hydrolysis is dependent on specific broad-specificity peptidases, a property not shared by all dipeptides [1].

Microbial Genetics Peptidase Mutant Salmonella

Hydrochloride Salt Form Provides Enhanced Aqueous Solubility Compared to the Free Base

The hydrochloride salt form of H-Leu-Ala-NH2 is specifically chosen to improve its aqueous solubility and handling properties. This is a well-established principle in peptide chemistry where protonation of the terminal amine by HCl increases the compound's ionic character and thus its solubility in water and common aqueous buffers . This form is widely noted in product descriptions to be suitable for in vitro assays and cell culture studies [1].

Formulation Solubility Peptide Handling

Evidence-Based Application Scenarios for Procuring H-Leu-Ala-NH2 HCl in Research


Enzymatic Assays for Aminopeptidase Activity and Specificity Profiling

This compound is optimal for characterizing the substrate specificity of aminopeptidases, particularly those from microbial sources. Its distinct kinetic profile—high affinity (low Km) but slow turnover (low kcat) relative to single amino acid amides [1]—makes it a valuable tool for discriminating between enzyme isoforms or understanding the role of substrate binding versus catalytic steps in the enzyme mechanism.

Microbial Genetics: Selective Agent for Peptidase-Deficient Mutant Strains

H-Leu-Ala-NH2 HCl is a proven selective agent for isolating mutants deficient in specific broad-specificity peptidases, such as peptidase N in Salmonella [2]. Its use in minimal media allows for the positive selection of strains that have lost the ability to cleave this dipeptide amide, a technique for generating and studying peptidase-deficient genotypes in microbial genetics.

Peptide Chemistry: A Defined Building Block with Enhanced Solubility

As a well-defined dipeptide building block, H-Leu-Ala-NH2 HCl is suitable for use as an amine component in further peptide synthesis, either via chemical (e.g., SPPS) or enzymatic ligation strategies. The hydrochloride salt form offers practical advantages in handling and dissolution in aqueous reaction media, improving workflow efficiency .

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